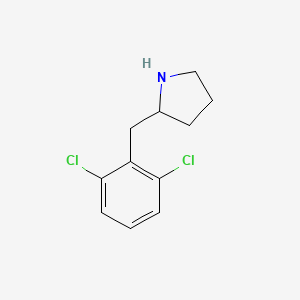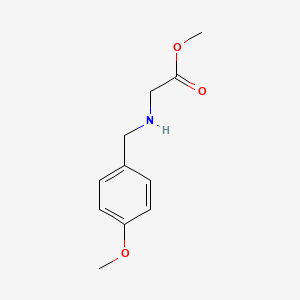
N-(4-Methoxybenzyl)glycine methyl ester HCl
Descripción general
Descripción
N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of glycine, where the amino group is substituted with a 4-methoxybenzyl group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)glycine methyl ester hydrochloride typically involves the following steps:
Protection of Glycine: Glycine is first protected by converting it into its methyl ester form using methanol and an acid catalyst.
Substitution Reaction: The protected glycine methyl ester is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form N-(4-Methoxybenzyl)glycine methyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Types of Reactions:
Oxidation: N-(4-Methoxybenzyl)glycine methyl ester hydrochloride can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine or 4-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-Methoxybenzyl)glycine methyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxybenzyl)glycine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N-(4-Methoxybenzyl)glycine ethyl ester hydrochloride
- N-(4-Methoxybenzyl)glycine isopropyl ester hydrochloride
- N-(4-Methoxybenzyl)glycine tert-butyl ester hydrochloride
Comparison: N-(4-Methoxybenzyl)glycine methyl ester hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl, isopropyl, and tert-butyl ester counterparts, the methyl ester form may exhibit different pharmacokinetic properties and stability under various conditions .
Propiedades
Número CAS |
20839-80-9 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
methyl 2-[(4-methoxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H15NO3/c1-14-10-5-3-9(4-6-10)7-12-8-11(13)15-2/h3-6,12H,7-8H2,1-2H3 |
Clave InChI |
RTQRFFYQCLGKMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CNCC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
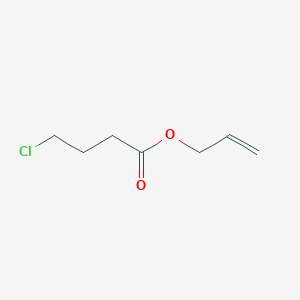
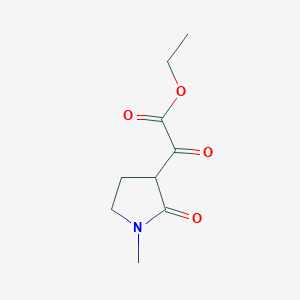
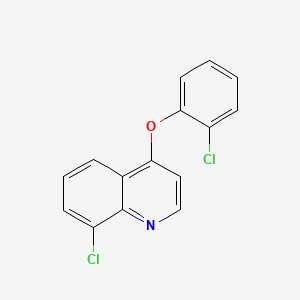
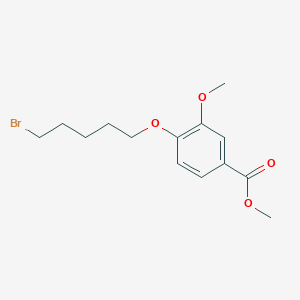
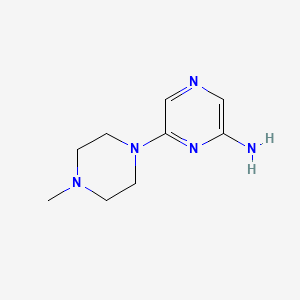
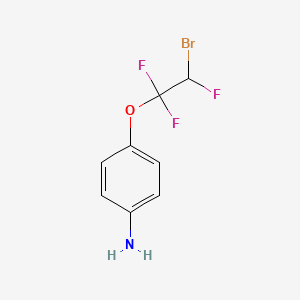
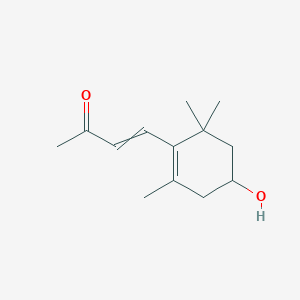
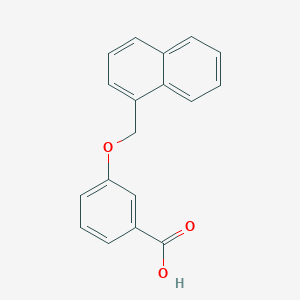
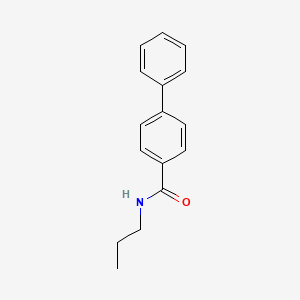
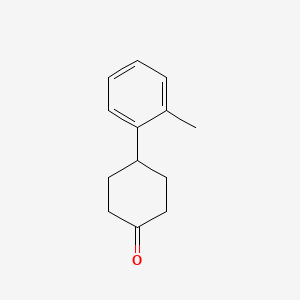
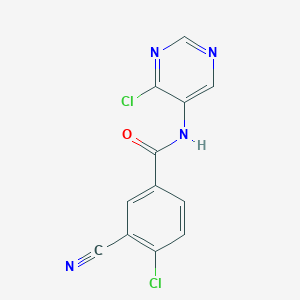
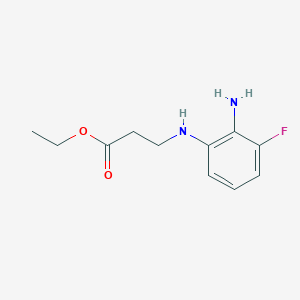
![Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1s,2r)-](/img/structure/B8700404.png)
